1-[(4-chlorophenyl)sulfonyl]-N-{2-[(3-methylphenyl)carbamoyl]phenyl}prolinamide
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Overview
Description
1-(4-CHLOROBENZENESULFONYL)-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a carbamoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and carbamoylationThe final step involves the carbamoylation of the phenyl group using 3-methylphenyl isocyanate .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and sulfonamide-based molecules. Compared to these compounds, 1-(4-CHLOROBENZENESULFONYL)-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . Some similar compounds include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Benzimidazole carboxamides
Properties
Molecular Formula |
C25H24ClN3O4S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[2-[(3-methylphenyl)carbamoyl]phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H24ClN3O4S/c1-17-6-4-7-19(16-17)27-24(30)21-8-2-3-9-22(21)28-25(31)23-10-5-15-29(23)34(32,33)20-13-11-18(26)12-14-20/h2-4,6-9,11-14,16,23H,5,10,15H2,1H3,(H,27,30)(H,28,31) |
InChI Key |
IDCOWOPTXGHCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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